5-Chloro-1,3,4-thiadiazole-2-carbonitrile
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Overview
Description
5-Chloro-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom at the 5-position and a nitrile group at the 2-position
Mechanism of Action
- The primary targets of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile are likely specific proteins or enzymes within cells. Unfortunately, specific targets for this compound have not been extensively studied or reported in the literature .
Target of Action
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetonitrile in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium ethoxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted thiadiazoles
- Fused ring systems
- Sulfoxides and sulfones
- Thiols and amines
Scientific Research Applications
Chemistry: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various pathogens .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Research has shown that certain derivatives can inhibit specific enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for formulating effective and environmentally friendly products .
Comparison with Similar Compounds
- 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
- 5-Chloro-1,3,4-thiadiazole-2-carboxamide
- 5-Chloro-1,3,4-thiadiazole-2-thiol
Comparison: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and properties. Compared to its analogs, this compound exhibits different substitution patterns and electronic effects, making it a versatile building block for synthesizing a wide range of derivatives with diverse biological and chemical activities .
Properties
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClN3S/c4-3-7-6-2(1-5)8-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGTVFPDJGHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195737-25-8 |
Source
|
Record name | 5-chloro-1,3,4-thiadiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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